molecular formula C13H15NO2 B7723196 ethyl 6,7-dimethyl-1H-indole-2-carboxylate

ethyl 6,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B7723196
M. Wt: 217.26 g/mol
InChI Key: NBKQKNZUPXLSKV-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and methyl groups at the 6 and 7 positions of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6,7-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with a ketone or aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization and rearrangement under acidic conditions to yield the indole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 6,7-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

    Ethyl indole-2-carboxylate: Lacks the methyl groups at the 6 and 7 positions.

    Methyl 6,7-dimethyl-1H-indole-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    6,7-Dimethyl-1H-indole-2-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the methyl groups at the 6 and 7 positions. These structural features may influence its biological activity and make it distinct from other indole derivatives .

Properties

IUPAC Name

ethyl 6,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-5-8(2)9(3)12(10)14-11/h5-7,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKQKNZUPXLSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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